3-Amino-5-tert-butylpyrazole
Overview
Description
Scientific Research Applications
Chemistry: 3-Amino-5-tert-butylpyrazole is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties, making it valuable in industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used for research and development purposes .
Mode of Action
It’s known that the compound can undergo N-amination with hydroxylamine-O-sulfonic acid .
Pharmacokinetics
The compound has a molecular weight of 139.1982 , which could potentially influence its bioavailability.
Action Environment
It’s recommended to ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
3-Amino-5-tert-butylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways, which are crucial for cell communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby influencing cellular processes. The compound’s ability to interact with enzymes and other proteins is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization. The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Amination Method: One common method for synthesizing 3-Amino-5-tert-butylpyrazole involves the N-amination of this compound using hydroxylamine-O-sulfonic acid. This reaction provides good regiochemical control and yields the desired product efficiently.
Solid-Phase Synthesis: Another approach involves a two-step “catch and release” solid-phase synthesis of 3,4,5-trisubstituted pyrazoles
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-tert-butylpyrazole can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, DMF acetal, aromatic aldehydes.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups.
Comparison with Similar Compounds
3-Aminopyrazole: Lacks the tert-butyl group, making it less sterically hindered and potentially less selective in its interactions.
5-Amino-3-tert-butyl-1H-pyrazole: A positional isomer with similar properties but different reactivity due to the position of the amino group.
3-Methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness: 3-Amino-5-tert-butylpyrazole is unique due to the presence of both the amino and tert-butyl groups on the pyrazole ring. This combination of substituents imparts specific steric and electronic properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBXGHWSVIBUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335062 | |
Record name | 3-Amino-5-tert-butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82560-12-1 | |
Record name | 3-Amino-5-tert-butylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82560-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-tert-butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butylpyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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